3-(3-Methoxyphenyl)cyclohexanone
Overview
Description
“3-(3-Methoxyphenyl)cyclohexanone” is a type of cyclic ketone, which is an organic compound containing a ketone that is conjugated to a cyclic moiety . It is a clear, colorless liquid .
Synthesis Analysis
The synthesis of “this compound” involves a one-pot synthesis method . This method involves the use of a green protocol and its crystal structure is determined by X-ray structure analysis . Another method involves the preparation of diaryl-substituted cyclohexenone acids starting from phenyl pyruvate and suitable enones .Molecular Structure Analysis
The molecular formula of “this compound” is C13H16O2 . Its average mass is 204.265 Da and its monoisotopic mass is 204.115036 Da .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the participation in the synthesis of 9-azamorphinan . The reaction mixture is concentrated, then partitioned between EtOAc (100 mL) and H2O (100 mL), the organic layer separated, washed with H2O, brine, and dried (MgSO4). Filtration and concentration to dryness gives the title compound.Physical and Chemical Properties Analysis
“this compound” is a clear, colorless liquid . Its molecular formula is C13H16O2, with an average mass of 204.265 Da and a monoisotopic mass of 204.115036 Da .Scientific Research Applications
Analytical Profiling
3-(3-Methoxyphenyl)cyclohexanone, along with other arylcyclohexylamines, has been characterized using various analytical techniques like gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography. These methods are crucial for identifying and quantifying these compounds in biological matrices, such as blood, urine, and vitreous humor, enhancing our understanding of their chemical properties and behavior (De Paoli et al., 2013).
Organic Synthesis
The compound is involved in organic synthesis reactions. For instance, cyclohexanone and its derivatives, similar to this compound, are used in synthesizing various chemical structures, demonstrating their versatility in organic chemistry (Scheibye et al., 1982). Additionally, cyclohexanone derivatives have been used as starting materials for the synthesis of diterpenoid alkaloids (Shimizu et al., 1963).
Crystallography and Material Science
This compound and similar compounds are subjects in crystallography studies, which helps in understanding their molecular and crystal structures. This knowledge is valuable for material science and chemistry (Mantelingu et al., 2007).
Catalysis and Chemical Reactions
Studies show the use of cyclohexanone derivatives in catalysis and chemical reactions, highlighting their potential in industrial applications. For example, they are involved in selective hydrogenation reactions, which is crucial in chemical manufacturing (Wang et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, cyclohexanone, indicates that it is a highly flammable liquid and vapor. It may be harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to use only in well-ventilated areas, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Mechanism of Action
Target of Action
The primary target of 3-(3-Methoxyphenyl)cyclohexanone is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, mediating excitatory neurotransmission and being involved in learning and memory processes.
Mode of Action
This compound acts as a high-affinity ligand for the PCP-site on the glutamate NMDA receptor . This means it binds to this site with high affinity, leading to a change in the receptor’s function. The compound also displays appreciable affinities for the serotonin transporter .
Biochemical Pathways
The compound’s action on the NMDA receptor leads to antagonism of this receptor . This antagonism is thought to be the key pharmacological feature underlying the actions of dissociative anesthetics . The compound’s additional actions on other targets, such as the serotonin transporter, could be important for delineating side-effects .
Pharmacokinetics
Its structural similarity to ketamine and phencyclidine, both of which are well-studied, suggests it may have similar adme properties .
Result of Action
The result of this compound’s action is primarily its psychotomimetic effects in human users . These effects are likely due to its significant affinities for the NMDA receptor .
Biochemical Analysis
Biochemical Properties
3-(3-Methoxyphenyl)cyclohexanone is a high-affinity ligand for the PCP-site on the glutamate NMDA receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the modulation of this receptor. The nature of these interactions is likely to involve binding to the receptor, potentially influencing its function .
Cellular Effects
Its affinity for the NMDA receptor suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism associated with this receptor
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its interaction with the NMDA receptor. It may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression and enzyme activity
Properties
IUPAC Name |
3-(3-methoxyphenyl)cyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h3,5,7,9-10H,2,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITELCHXDAYGAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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